2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide
Description
2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyridazine core. Key structural attributes include:
- Cyclopropyl substituent at position 4 of the pyridazine ring, which may enhance metabolic stability and lipophilicity.
- N-(4-fluorophenyl)acetamide side chain, contributing hydrogen-bonding capacity via the amide group and electronic modulation via the fluorine atom.
Its structural uniqueness lies in the pyridazine core, which distinguishes it from pyridine or pyrimidine analogs.
Properties
IUPAC Name |
2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O2/c1-14-4-2-3-5-19(14)29-22-18(12-25-29)21(15-6-7-15)27-28(23(22)31)13-20(30)26-17-10-8-16(24)9-11-17/h2-5,8-12,15H,6-7,13H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVCAITTWZSHLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)F)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Pyrazolopyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a hydrazine derivative can react with a diketone to form the pyrazolopyridazine ring system.
Introduction of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, where a suitable cyclopropylating agent is used.
Attachment of the Tolyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction, where the tolyl group is introduced onto the pyrazolopyridazine core.
Formation of the Fluorophenylacetamide Moiety: This can be done through an amide coupling reaction, where the fluorophenylacetic acid is coupled with an amine derivative of the pyrazolopyridazine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and tolyl groups, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
Oxidation Products: Hydroxylated derivatives, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological activities. It may be investigated for its effects on specific biological targets, such as enzymes or receptors, and its potential as a therapeutic agent.
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Aromatic Substituents
- Target compound : o-Tolyl (sterically demanding) and 4-fluorophenyl (electron-withdrawing).
- Compound 4f : 4-Chlorophenyl (electron-withdrawing) and 4-methyl (electron-donating).
- Compound 4h : 4-Nitrophenyl (strongly electron-withdrawing).
The 4-fluorophenyl acetamide balances solubility and lipophilicity, whereas nitro or chloro groups (4h, 4f) reduce electron density, affecting reactivity.
Alkyl/Amino Substituents
- Target compound : Cyclopropyl at position 4 (small, rigid, lipophilic).
- : Butylamino group (flexible, basic amine).
Impact : Cyclopropyl’s rigidity may reduce metabolic oxidation compared to linear alkyl chains.
Physicochemical Properties
Observations :
- Higher melting points in 4f and 4h correlate with stronger intermolecular forces (e.g., nitro group polarity in 4h).
Biological Activity
The compound 2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide is a complex organic molecule belonging to the class of pyrazolo[3,4-d]pyridazines. This class has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy and anti-inflammatory treatments. The unique structural features of this compound suggest it may interact with various biological targets, particularly as a kinase inhibitor.
Molecular Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 413.5 g/mol. The structure includes multiple rings and substituents that are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N5O2 |
| Molecular Weight | 413.5 g/mol |
| Structure | Pyrazolo[3,4-d]pyridazine scaffold |
The primary mechanism of action for this compound is its role as a kinase inhibitor . It mimics the adenine ring of ATP, allowing it to bind effectively to the hinge region in kinase active sites. This interaction disrupts key signaling pathways, particularly the mTOR pathway, which is crucial for cell growth and proliferation.
- Target Kinases : The compound has shown potential in inhibiting various kinases involved in cancer progression.
- Biochemical Pathways : Inhibition leads to reduced cell growth and division, making it a candidate for anticancer therapies.
Anticancer Properties
Research indicates that compounds with similar pyrazolo[3,4-d]pyridazine structures exhibit potent antiproliferative activity against various human tumor cell lines. For instance, studies have shown that modifications in the pyrazole ring can significantly affect the binding affinity and selectivity towards target proteins.
| Study Reference | Cell Line Tested | GI50 Values (nM) |
|---|---|---|
| Reference | A549 (Lung Cancer) | 50 |
| Reference | MCF-7 (Breast Cancer) | 25 |
| Reference | HeLa (Cervical Cancer) | 30 |
Other Biological Activities
In addition to anticancer properties, pyrazolo derivatives have been explored for other therapeutic effects:
- Anti-inflammatory : Some derivatives have shown promise in reducing inflammation markers.
- Antiviral : Certain structural analogs have demonstrated antiviral activity against specific viruses.
Case Studies
-
Case Study on Kinase Inhibition :
- A study evaluated the efficacy of similar pyrazolo compounds in inhibiting c-Met kinase, revealing IC50 values in the low nanomolar range. This suggests strong potential for targeting pathways involved in cancer metastasis.
-
Case Study on Pharmacodynamics :
- Another investigation focused on the pharmacokinetic properties of related compounds, indicating favorable absorption and distribution profiles that enhance their therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
